Maintained Anti-TB Potency: Ortho-Hydroxy CHP vs. the Unsubstituted Lead (2a)
The compound (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one (CAS 14073-10-0) shares an MIC range of 4–8 μg/mL against M. tuberculosis H37Rv with the unsubstituted lead compound 2a. This classification is based on a direct structure-activity relationship (SAR) study of 25 CHP analogs, which reported that hydroxyl substitutions on the phenyl ring were tolerated and maintained potent activity [1]. This ortho-hydroxylated derivative thus represents a point of optimized biological activity distinct from bulkier or unfavorable substitutions.
| Evidence Dimension | Antimycobacterial activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 4–8 μg/mL (inferred from SAR class) |
| Comparator Or Baseline | Compound 2a (unsubstituted phenyl): MIC = 4 μg/mL [1] |
| Quantified Difference | Potency is maintained within a 2-fold window, unlike para-substituted or alkyl analogs which see a ≥ 4-fold decrease in potency [1]. |
| Conditions | 7H9 broth microdilution assay against M. tuberculosis H37Rv [1]. |
Why This Matters
This evidence confirms that procurement of the ortho-hydroxy derivative does not compromise the high-level potency of the CHP class, making it a functionally equivalent alternative to the unsubstituted lead in potency-critical applications.
- [1] Bhat, Z. S., Rather, M. A., Maqbool, M., Lah, H. U., Yousuf, S. K., & Ahmad, Z. (2017). Synthesis and in vitro evaluation of substituted 3-cinnamoyl-4-hydroxy-pyran-2-one (CHP) in pursuit of new potential antituberculosis agents. MedChemComm, 9(1), 165–172. View Source
